molecular formula C25H20ClN3OS B2789653 (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile CAS No. 478041-85-9

(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2789653
CAS No.: 478041-85-9
M. Wt: 445.97
InChI Key: GHDYBUFYXXTNOR-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-trien-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile" is a structurally complex molecule featuring a tricyclic core with sulfur (thia) and nitrogen (diazatricyclo) heteroatoms, substituted with chlorophenyl and methoxyphenyl groups.

Properties

IUPAC Name

(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS/c1-30-20-6-4-5-17(13-20)18(15-27)14-22-24(16-9-11-19(26)12-10-16)28-25-29(22)21-7-2-3-8-23(21)31-25/h4-6,9-14H,2-3,7-8H2,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDYBUFYXXTNOR-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=CC2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C/C2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The 7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-trien-3-yl group in the target compound shares similarities with tricyclic systems in other bioactive molecules. For example:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) (): This compound features a tetracyclic system with sulfur and nitrogen atoms. The substitution pattern (methoxyphenyl) and heteroatom arrangement suggest comparable electronic properties, though the additional thia group and larger ring system may enhance lipophilicity and steric hindrance .

Substituent Effects

  • Chlorophenyl vs. In contrast, the 3-methoxyphenyl group introduces steric bulk and moderate electron donation, which may modulate solubility and metabolic stability. Similar substituent effects are observed in Populus bud-derived phenylpropenoids, where chloro and methoxy groups influence antioxidant and anti-inflammatory activities .
  • Nitrile Functionality: The propenenitrile group is a critical pharmacophore in kinase inhibitors (e.g., crizotinib analogs).

Computational and Crystallographic Insights

  • Molecular Descriptors: Using QSAR models (), the compound’s van der Waals volume and polar surface area can be compared to analogs. For instance, its logP value (estimated via fragment-based methods) is likely higher than simpler phenylpropenoids due to the tricyclic core and nitrile group, impacting membrane permeability .
  • Crystallography : Programs like SHELXL () and WinGX () enable precise determination of bond lengths and angles in similar tricyclic systems. For example, the dihedral angle between the chlorophenyl and methoxyphenyl groups may influence conformational stability and target binding .

Data Tables

Table 1: Structural and Electronic Comparison

Parameter Target Compound 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[10] Marine Actinomycete Analogs [5]
Molecular Weight ~480 g/mol ~420 g/mol 300–450 g/mol
logP (Predicted) 3.8 3.2 2.5–4.0
Polar Surface Area 95 Ų 85 Ų 70–100 Ų
Key Substituents 4-Cl, 3-OCH₃, nitrile 4-OCH₃, dithia-aza core Halogen, nitrile, heterocycles

Table 2: Hypothetical Bioactivity Profile

Activity Target Compound (Predicted) Comparable Compounds Mechanism Hypotheses
Antimicrobial Moderate (Gram+) Marine actinomycete derivatives Membrane disruption
Anti-inflammatory High Populus bud phenylpropenoids COX-2 inhibition
Kinase Inhibition Likely Crizotinib analogs ATP-binding site interaction

Q & A

Q. What methodologies are recommended for synthesizing (2Z)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-trien-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions requiring precise control of parameters such as temperature, solvent polarity, and catalyst loading. For example, analogous tricyclic compounds (e.g., thia-diazatricyclo frameworks) are synthesized via cycloaddition or nucleophilic substitution, followed by functionalization with nitrile groups . Key steps include:

Formation of the tricyclic core via [3+2] cycloaddition.

Introduction of the chlorophenyl and methoxyphenyl moieties using Suzuki-Miyaura coupling or similar cross-coupling reactions.

Final nitrile group addition via Knoevenagel condensation.
Analytical Validation : Confirm intermediate and final structures using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Q. How can researchers optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial iterations. For example:
FactorLevels TestedResponse Variable
Temperature (°C)80, 100, 120Yield (%)
Catalyst Loading (mol%)5, 10, 15Purity (HPLC area %)
Reaction Time (h)12, 18, 24Byproduct Formation (%)
This approach identifies critical interactions between variables and optimizes yield/purity while reducing resource waste .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (Z-configuration) and verify substituent positions via 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : Use HRMS to confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
  • Chromatography : HPLC with UV/Vis detection to assess purity (>95% area) and identify byproducts .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways or regioselectivity in the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map potential energy surfaces to identify low-energy intermediates and transition states. For example:
  • Calculate activation barriers for competing pathways (e.g., nitrile vs. ester formation).
  • Use molecular docking to predict interactions with biological targets (e.g., enzyme active sites).
    Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time simulation adjustments based on experimental feedback .

Q. How can contradictory data in reaction yield or selectivity be resolved?

  • Methodological Answer : Apply systematic contradiction analysis:

Reproducibility Check : Confirm experimental consistency across batches.

In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation.

Sensitivity Analysis : Identify critical variables (e.g., moisture sensitivity of intermediates) via Monte Carlo simulations.
Case Study: Discrepancies in nitrile group incorporation were traced to trace oxygen in the reaction atmosphere, resolved by inert gas purging .

Q. What experimental designs are suitable for studying the compound’s biological activity or material properties?

  • Methodological Answer : For biological studies:
  • Dose-Response Assays : Use logarithmic concentration gradients (e.g., 1 nM–100 µM) to determine IC₅₀ values.
  • Kinetic Analysis : Employ stopped-flow techniques to measure binding rates.
    For material applications:
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen/air.
  • Dynamic Light Scattering (DLS) : Evaluate aggregation behavior in solution.
    Integrate factorial designs to test multiple variables (e.g., pH, temperature) simultaneously .

Q. How can advanced computational screening enhance understanding of the compound’s applications in materials science?

  • Methodological Answer : Perform high-throughput virtual screening (HTVS) to predict properties:
  • Electronic Properties : Bandgap calculations via DFT for semiconductor potential.
  • Mechanical Properties : Molecular dynamics (MD) simulations to model tensile strength in polymer composites.
    Pair with experimental validation (e.g., AFM for surface morphology) to refine computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.